Product packaging for Octyl cyclopentanecarboxylate(Cat. No.:CAS No. 100912-19-4)

Octyl cyclopentanecarboxylate

Cat. No.: B3198090
CAS No.: 100912-19-4
M. Wt: 226.35 g/mol
InChI Key: CPIAKXFLBWLLHP-UHFFFAOYSA-N
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Description

Octyl cyclopentanecarboxylate (CAS 100912-19-4) is a chemical compound with the molecular formula C 14 H 26 O 2 and a molecular weight of 226.35 g/mol . This clear liquid ester is supplied with a guaranteed high purity of ≥99.00%, making it an essential and reliable intermediate for advanced chemical synthesis and research applications . As a specialty ester, its structure makes it valuable for applications requiring specific solvency or reactivity, and it serves as a crucial building block in the synthesis of various complex organic molecules, contributing to advancements in fine chemicals and materials science . In a research context, high-purity this compound is vital for reproducible and accurate experimental results in both R&D laboratories and industrial chemical processes . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use. Researchers can benefit from its consistent quality for demanding chemical formulations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O2 B3198090 Octyl cyclopentanecarboxylate CAS No. 100912-19-4

Properties

IUPAC Name

octyl cyclopentanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-9-12-16-14(15)13-10-7-8-11-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIAKXFLBWLLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Octyl Cyclopentanecarboxylate and Its Derivatives

Direct Esterification Protocols

Direct esterification represents the most straightforward approach to synthesizing octyl cyclopentanecarboxylate (B8599756). This typically involves the reaction of cyclopentanecarboxylic acid with 1-octanol (B28484). The reaction can be catalyzed by either acids or bases, with each approach having distinct mechanistic features and kinetic profiles.

Mechanistic Investigations of Acid-Catalyzed Esterification

The acid-catalyzed esterification of a carboxylic acid with an alcohol is known as the Fischer esterification. masterorganicchemistry.comucalgary.ca This reaction is a reversible process that reaches equilibrium. masterorganicchemistry.comlibretexts.org The mechanism for the formation of octyl cyclopentanecarboxylate from cyclopentanecarboxylic acid and 1-octanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), involves several key steps. masterorganicchemistry.comlibretexts.org

Mechanism of Fischer Esterification:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of cyclopentanecarboxylic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack by Alcohol : The oxygen atom of 1-octanol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.comucalgary.ca

Proton Transfer : A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). ucalgary.ca

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comucalgary.ca

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst. ucalgary.ca

All steps in the Fischer esterification are reversible. masterorganicchemistry.comlibretexts.org The position of the equilibrium is governed by the reaction conditions.

Base-Catalyzed Esterification Pathways and Kinetics

Direct esterification of a carboxylic acid with an alcohol is generally not catalyzed by bases. The addition of a base (like hydroxide) to a carboxylic acid results in an acid-base reaction, deprotonating the carboxylic acid to form a carboxylate anion. This carboxylate is negatively charged and thus unreactive towards nucleophilic attack by the alcohol, rendering the direct esterification pathway ineffective. libretexts.org

The reverse reaction, base-promoted ester hydrolysis (saponification), is a highly effective and essentially irreversible process. libretexts.orgchemistrysteps.com This irreversibility is due to the final step where the carboxylic acid formed is deprotonated by the base to a carboxylate salt, which prevents the reverse reaction from occurring. chemistrysteps.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To achieve high yields of this compound via Fischer esterification, the equilibrium must be shifted toward the products. Several strategies are employed to optimize this process, based on Le Châtelier's principle. cerritos.edu

Use of Excess Reactant : A common method is to use a large excess of one of the reactants. ucalgary.cacerritos.edu For the synthesis of a long-chain ester like this compound, it is often more practical and cost-effective to use an excess of the carboxylic acid, as the excess can be easily removed by a basic wash during workup. sciencemadness.org Using a 10-fold excess of alcohol has been shown to increase ester yield to 97%. masterorganicchemistry.com

Removal of Water : As water is a product of the reaction, its removal drives the equilibrium to the right. ucalgary.casciencemadness.org This is frequently accomplished by azeotropic distillation using a Dean-Stark apparatus, often with a solvent like toluene. sciencemadness.org The water is collected in the trap, preventing it from participating in the reverse hydrolysis reaction.

Catalyst Selection : Strong mineral acids like sulfuric acid are effective catalysts. masterorganicchemistry.com The choice and concentration of the catalyst can affect reaction rates.

Temperature : The reaction is typically performed under reflux to increase the reaction rate. cerritos.edu

For long-chain esters where the boiling points of the ester and the alcohol are high and similar, purification by distillation can be challenging. Therefore, driving the reaction to completion to consume all of the limiting reactant (the long-chain alcohol) is a crucial optimization strategy. sciencemadness.org

Table 1: Key Optimization Strategies for Fischer Esterification
StrategyMethodRationaleReference
Manipulating Reactant ConcentrationUse a large excess of one reactant (e.g., cyclopentanecarboxylic acid).Shifts equilibrium towards product formation (Le Châtelier's Principle). cerritos.edusciencemadness.org
Product RemovalAzeotropic removal of water using a Dean-Stark apparatus.Prevents the reverse reaction (ester hydrolysis) and drives the reaction to completion. sciencemadness.org
Temperature ControlHeating the reaction mixture to reflux.Increases the rate of reaction to reach equilibrium faster. cerritos.edu

Indirect Synthetic Pathways for Cyclopentanecarboxylate Esters

Strategies for Cyclopentanecarboxylic Acid Precursor Synthesis

A powerful strategy for synthesizing cyclopentane (B165970) derivatives is through the ring contraction of more readily available six-membered cyclohexane (B81311) rings. google.comntu.ac.uk The Favorskii rearrangement is a classic and effective method for this transformation. synarchive.comwikipedia.org

The Favorskii rearrangement involves the treatment of an α-halo ketone with a base. adichemistry.comddugu.ac.in When a cyclic α-halo ketone like 2-chlorocyclohexanone (B41772) is treated with an alkoxide base, such as sodium octoxide (formed from 1-octanol and a strong base like sodium hydride), it directly yields the corresponding this compound. adichemistry.comaskfilo.com This reaction contracts the six-membered ring to a five-membered ring. adichemistry.com

Mechanism of Favorskii Ring Contraction:

Enolate Formation : The alkoxide base removes an acidic proton from the α'-carbon (the carbon on the opposite side of the carbonyl from the halogen) of the 2-chlorocyclohexanone to form an enolate. adichemistry.comnrochemistry.com

Cyclopropanone (B1606653) Intermediate : The enolate undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the chlorine atom, displacing the chloride and forming a bicyclic cyclopropanone intermediate. adichemistry.comnrochemistry.com

Nucleophilic Attack : The alkoxide (octoxide) then acts as a nucleophile, attacking the carbonyl carbon of the strained cyclopropanone intermediate. This opens the three-membered ring to form a tetrahedral intermediate. adichemistry.com

Ring Opening : The intermediate collapses, cleaving one of the bonds of the former cyclopropane (B1198618) ring to form a more stable carbanion. ddugu.ac.in

Protonation : The resulting carbanion is protonated by the solvent (alcohol) to give the final ester product, this compound. askfilo.com

This method provides a direct route to the target ester from a cyclohexane precursor in a single synthetic operation. adichemistry.comaskfilo.com

Table 2: List of Compounds
Compound Name
This compound
Cyclopentanecarboxylic acid
1-octanol
Sulfuric acid
Tosic acid
Toluene
2-chlorocyclohexanone
Sodium octoxide
Stereocontrolled Functional Group Interconversions on Cyclopentane Scaffolds

The cyclopentane ring is a common structural motif in many natural products and biologically active molecules, making the stereocontrolled synthesis of its derivatives a significant area of research. nih.gov Functional group interconversions on pre-existing cyclopentane scaffolds are a key strategy for accessing a variety of substituted cyclopentanecarboxylates. These transformations allow for the introduction or modification of functional groups with precise control over the stereochemistry at one or more chiral centers.

One approach involves the use of well-established substitution and elimination reactions on functionalized cyclopentane precursors. For example, the configuration of a hydroxyl or halide substituent can be inverted or replaced by another functional group through nucleophilic substitution reactions, often proceeding via an S(_N)2 mechanism which ensures stereochemical inversion. The choice of reagents and reaction conditions is critical to prevent side reactions such as eliminations or rearrangements, which can compromise stereochemical integrity.

Recent advancements have focused on transition-metal-catalyzed reactions that enable the functionalization of C-H bonds, providing a more direct route to complex cyclopentane derivatives. nih.gov For instance, palladium-catalyzed cross-coupling reactions can be used to introduce aryl or alkyl groups at specific positions on the cyclopentane ring with high stereocontrol. nih.gov The stereochemical outcome of these reactions is often directed by the existing stereocenters on the scaffold or by the use of chiral ligands on the metal catalyst.

The following table summarizes selected stereocontrolled functional group interconversions applicable to cyclopentane scaffolds:

Precursor Functional GroupReagent/CatalystProduct Functional GroupStereochemical Outcome
Secondary AlcoholTsCl, pyridine; then NaN(_3)AzideInversion of configuration
Alkene1. BH(_3)-THF; 2. H(_2)O(_2), NaOHAlcoholsyn-Addition
EsterLiAlH(_4)AlcoholRetention of configuration
Carboxylic AcidSOCl(_2); then R(_2)NHAmideRetention of configuration

These interconversions are fundamental in multistep syntheses, allowing for the strategic elaboration of simple cyclopentane starting materials into more complex targets like specific stereoisomers of this compound.

Transesterification Processes and Equilibrium Studies

Transesterification is a widely used method for the synthesis of esters, including this compound. This process involves the reaction of an ester with an alcohol in the presence of a catalyst to produce a different ester and a different alcohol. For the synthesis of this compound, this would typically involve the reaction of a lower alkyl ester of cyclopentanecarboxylic acid (e.g., methyl or ethyl cyclopentanecarboxylate) with octanol (B41247).

The reaction is an equilibrium process, and strategies are often employed to drive the reaction towards the desired product. These strategies include using a large excess of the reactant alcohol (octanol in this case) or removing the lower boiling alcohol (e.g., methanol (B129727) or ethanol) as it is formed.

Enzymatic Transesterification:

In recent years, enzymatic transesterification using lipases has gained significant attention as a more sustainable and selective alternative to chemical catalysis. rsc.org Lipases can catalyze the transesterification reaction under mild conditions, often with high selectivity, which can be advantageous when dealing with sensitive functional groups. nih.gov The efficiency of enzymatic transesterification is influenced by several factors, including the type of lipase (B570770), the solvent, temperature, water content, and the molar ratio of reactants. rsc.orgnih.gov

For instance, in the context of biodiesel production, which involves the transesterification of triglycerides, optimization of these parameters is crucial for achieving high yields. mdpi.com Similar principles apply to the synthesis of this compound. A study on the enzymatic transesterification of acid oil for biodiesel production found that optimal conditions, including lipase concentration, water content, and methanol to oil molar ratio, significantly impacted the yield of fatty acid methyl esters. nih.gov

To shift the equilibrium towards the product side, in situ removal of byproducts can be employed. A study on a reactive coupling process for biodiesel production demonstrated that the simultaneous conversion of the glycerol (B35011) byproduct to glycerol carbonate resulted in higher FAME (fatty acid methyl ester) and glycerol carbonate conversions. ncl.ac.uk This concept of in situ byproduct removal could be adapted for the synthesis of this compound to enhance the yield.

The following table outlines key parameters and their effects on enzymatic transesterification:

ParameterEffect on Reaction
Enzyme TypeDifferent lipases exhibit varying activity and selectivity.
SolventThe choice of solvent can affect enzyme stability and substrate solubility.
TemperatureAffects reaction rate and enzyme stability.
Water ContentA certain amount of water is often necessary for enzyme activity, but excess water can lead to hydrolysis.
Reactant Molar RatioA higher molar ratio of alcohol can shift the equilibrium towards the product.

Derivatization of Cyclopentanecarboxylic Acid Analogues

Derivatization of cyclopentanecarboxylic acid and its analogues is a common practice for various purposes, including the synthesis of esters like this compound, the preparation of amides, and for analytical applications. These derivatization reactions typically target the carboxylic acid functional group.

Esterification: The most direct derivatization to form this compound is through esterification of cyclopentanecarboxylic acid with octanol. This can be achieved through various methods, including Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst. Other methods include reaction with activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or conversion of the carboxylic acid to a more reactive species such as an acid chloride or an anhydride, followed by reaction with octanol. thermofisher.com

Amide Formation: Cyclopentanecarboxylic acid can be converted to amides by reaction with amines. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by the addition of the desired amine. google.com

Analytical Derivatization: For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization is often necessary to increase the volatility or detectability of the analyte. For GC analysis, carboxylic acids are commonly converted to their more volatile methyl esters. nih.gov For HPLC with mass spectrometry (MS) detection, derivatization with reagents that introduce a readily ionizable group can enhance sensitivity. thermofisher.com

Ring Functionalization: Beyond derivatization of the carboxyl group, the cyclopentane ring itself can be functionalized. For instance, palladium-catalyzed transannular C–H arylation of cycloalkane carboxylic acids has been reported, allowing for the introduction of aryl groups at specific positions on the ring. nih.gov This approach offers a powerful tool for creating a diverse range of cyclopentanecarboxylic acid analogues.

The table below summarizes common derivatization reactions of cyclopentanecarboxylic acid:

Reagent(s)Product TypePurpose
Octanol, H(_2)SO(_4)Octyl EsterSynthesis
1. SOCl(_2); 2. RNH(_2)AmideSynthesis
CH(_2)N(_2) or MeOH, H(_2)SO(_4)Methyl EsterGC Analysis
Pentafluorobenzyl bromidePFB EsterGC-MS Analysis
ArI, Pd catalystArylated Cyclopentanecarboxylic AcidSynthesis of Analogues

Stereoselective Synthesis of this compound and Related Chiral Esters

The presence of stereocenters in the cyclopentane ring of this compound leads to the existence of stereoisomers. The synthesis of specific stereoisomers often requires stereoselective methods, which are broadly categorized into asymmetric and diastereoselective approaches.

Application of Chiral Catalysis in Asymmetric Esterification

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules from prochiral starting materials. In the context of this compound, chiral catalysts can be employed to achieve the enantioselective esterification of a prochiral cyclopentane precursor or the kinetic resolution of a racemic mixture of cyclopentanecarboxylic acid or octanol.

Various types of chiral catalysts have been developed for asymmetric reactions, including metal complexes with chiral ligands and organocatalysts. For example, chiral palladium(II) catalysts have been successfully used in the asymmetric synthesis of chiral allylic esters. nih.govorganic-chemistry.org In these reactions, a prochiral allylic alcohol is converted to an intermediate that then reacts with a carboxylic acid in the presence of the chiral catalyst to yield an enantioenriched allylic ester. organic-chemistry.org This methodology could potentially be adapted for the synthesis of chiral cyclopentenyl esters, which could then be hydrogenated to the corresponding saturated cyclopentyl esters.

Chiral phosphoric acids have also emerged as highly effective catalysts in a variety of asymmetric transformations, including Friedel-Crafts reactions and Mannich reactions. mdpi.com Their application in the asymmetric esterification of cyclic alcohols or carboxylic acids represents a promising area of research.

The following table provides examples of chiral catalyst systems and their applications in asymmetric synthesis relevant to the formation of chiral esters:

Catalyst SystemReaction TypeProduct TypeEnantiomeric Excess (ee)
Chiral Palladium(II) ComplexAsymmetric Allylic EsterificationChiral Allylic EstersUp to 99%
Chiral Phosphoric AcidAsymmetric Friedel-Crafts AlkylationChiral β-Indolyl CyclopentanonesNot specified
Benzotetramisole-type CatalystAsymmetric Wolff RearrangementChiral α,α-Disubstituted EstersUp to 97.5:2.5 er

Diastereoselective Approaches to Substituted Cyclopentanecarboxylates

Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the synthesis of substituted cyclopentanecarboxylates, this can be achieved by utilizing the stereochemical information already present in the starting material to direct the stereochemical outcome of a subsequent reaction.

One common strategy is the use of substrate-controlled reactions, where the existing stereocenters in a chiral cyclopentane precursor influence the approach of a reagent, leading to the preferential formation of one diastereomer. For example, the reduction of a ketone on a chiral cyclopentane ring often proceeds with high diastereoselectivity due to steric hindrance from existing substituents.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is then removed. This strategy has been widely used in the synthesis of a variety of chiral compounds.

Recent research has also focused on catalyst-controlled diastereoselective reactions. For instance, a palladium-catalyzed formal [3+2]-cycloaddition of vinyl cyclopropanes and alkylidene azlactones has been developed for the diastereoselective and enantioselective synthesis of substituted cyclopentanes. nih.gov Similarly, diastereoselective synthesis of highly functionalized cyclopentanones has been achieved through an aza-Michael reaction of aniline (B41778) nucleophiles with cyclopentenones. ucd.ie These cyclopentanone (B42830) products can then be further elaborated to the corresponding cyclopentanecarboxylates.

The table below highlights some diastereoselective reactions for the synthesis of substituted cyclic compounds:

ReactionSubstratesCatalyst/ReagentDiastereomeric Ratio (dr)
Aza-Michael ReactionCyclopentenone, Aniline-High
[3+2] CycloadditionVinyl Cyclopropane, Alkylidene AzlactonePd(_2)(dba)(_3), Chiral LigandUp to 10:1
HydrophosphinationAcyl Bicyclobutane, PhosphineCu(I) or Cu(II) CatalystUp to >20:1

Scalable Synthesis and Enantiomeric Enrichment Techniques for Stereoisomers

The large-scale synthesis of a single enantiomer of a chiral compound presents significant challenges. For this compound, this would involve not only a scalable synthesis of the desired stereoisomer but also methods for ensuring its high enantiomeric purity.

Scalable Synthesis: The transition from a laboratory-scale synthesis to an industrial-scale process requires careful consideration of factors such as cost of starting materials and reagents, reaction safety, and ease of product isolation and purification. For the synthesis of chiral compounds, asymmetric catalysis is often preferred for scalability over the use of stoichiometric chiral reagents or auxiliaries due to the lower amount of chiral material required.

Enantiomeric Enrichment Techniques:

Even with highly stereoselective reactions, the product is often a mixture of enantiomers, albeit with one in excess. Therefore, techniques for enantiomeric enrichment are crucial for obtaining enantiomerically pure compounds.

Chiral Resolution: A common method for separating enantiomers is chiral resolution. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. libretexts.orglibretexts.org The resolving agent is then removed to yield the separated enantiomers. wikipedia.org

Chiral Chromatography: Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. acs.org

Kinetic Resolution: In kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. Enzymatic reactions are often used for kinetic resolution due to their high enantioselectivity.

The following table summarizes common techniques for enantiomeric enrichment:

TechniquePrincipleAdvantagesDisadvantages
Chiral ResolutionFormation and separation of diastereomersWell-established, can be cost-effective for crystallizationMaximum theoretical yield is 50% for the desired enantiomer
Chiral ChromatographyDifferential interaction with a chiral stationary phaseApplicable to a wide range of compounds, high purity achievableCan be expensive, especially for large-scale separations
Kinetic ResolutionDifferent reaction rates of enantiomers with a chiral catalyst/reagentCan provide both enantioenriched starting material and productMaximum theoretical yield is 50% for the product

Sustainable and Green Chemistry Aspects in Ester Synthesis

In recent years, the principles of green chemistry have become a paramount consideration in the synthesis of chemical compounds, including esters like this compound. These principles advocate for the reduction or elimination of hazardous substances, the use of renewable resources, and the design of energy-efficient processes. The synthesis of this compound is being re-evaluated through this lens, with a focus on developing more environmentally friendly methods.

Traditional esterification reactions often rely on volatile organic solvents (VOCs) that can be harmful to the environment and human health. Consequently, significant research has been dedicated to finding greener alternatives for the synthesis of esters.

Solvent-Free Synthesis: A highly effective green chemistry approach is the elimination of solvents altogether. nih.govulpgc.esrsc.org Solvent-free reactions, often facilitated by mechanochemistry (such as high-speed ball milling) or heterogeneous catalysts, can lead to high yields and simplified product purification. nih.gov For instance, the direct esterification of a carboxylic acid and an alcohol can be performed without a solvent, sometimes under vacuum to remove the water byproduct and drive the reaction forward. The use of solid acid catalysts like Dowex H+ resins is beneficial as they are effective, reusable, and non-toxic. nih.govacs.org Enzymatic catalysis, particularly with immobilized lipases, has also proven highly effective for solvent-free ester synthesis, offering high conversion rates and the ability to reuse the enzyme for multiple cycles. ulpgc.esbegellhouse.comnih.govresearchgate.net

Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to those with a lower environmental impact. researchgate.net

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and are considered promising green solvents due to their low vapor pressure, thermal stability, and non-flammability. ugent.beacs.org

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than the individual components. ugent.beacs.orgrsc.orgacs.org They share many of the beneficial properties of ILs but are often cheaper, less toxic, and more biodegradable, as they can be prepared from natural compounds like choline (B1196258) chloride and urea. rsc.orgmdpi.com

Table 1: Comparison of Green Reaction Media for Ester Synthesis

Reaction MediumKey AdvantagesCommon Catalysts/ConditionsTypical Yields
Solvent-Free Reduced waste, simplified purification, energy efficiency. nih.govulpgc.esImmobilized lipases, begellhouse.comnih.gov solid acids (e.g., Dowex H+), nih.govacs.org mechanochemistry. nih.govGenerally high (can exceed 90%). begellhouse.comnih.gov
Ionic Liquids (ILs) Low volatility, thermal stability, tunable properties. ugent.beacs.orgAcid or base catalysts.Varies with specific IL and reaction.
Deep Eutectic Solvents (DESs) Low cost, biodegradability, low toxicity, renewable sources. rsc.orgmdpi.comCan act as both solvent and catalyst.Often high and efficient.
Aerosolization Catalyst-free, heat-free, high efficiency for smaller acids. digitellinc.comAtomization of reactants.Near-quantitative for smaller acids. digitellinc.com

A core tenet of green chemistry is the use of renewable raw materials instead of finite petrochemical resources. abiosus.org Both constituent parts of this compound, cyclopentanecarboxylic acid and octanol, can potentially be derived from biomass.

Renewable Cyclopentanecarboxylic Acid: The synthesis of cyclopentanecarboxylic acid can start from biomass-derived platform chemicals. One potential route involves the conversion of 2-chlorocyclohexanone, which can be derived from cyclohexanol (B46403) (obtainable from the hydrogenation of phenol, a lignin (B12514952) derivative), through a Favorskii rearrangement to produce a cyclopentanecarboxylate ester that is then hydrolyzed. wikipedia.org Another patented method describes the synthesis starting from diethyl malonate and 1,4-dibromobutane, which can also be sourced from renewable feedstocks. patsnap.com

Biorenewable Octanol: The production of 1-octanol from renewable sources is an active area of research.

Microbial Production: Engineered microorganisms, such as Escherichia coli, can be designed to produce 1-octanol from glucose and fatty acids. researchgate.net This biosynthetic pathway can be optimized to enhance production titers. To mitigate the toxicity of 1-octanol to the microorganisms, a "bioderivatization" strategy can be employed, where the alcohol is converted into a less toxic ester (like octyl acetate) within the cell and then recovered. nih.gov

Catalytic Conversion of Biomass: 1-octanol can also be synthesized from biomass-derived platform molecules like furfural (B47365) and acetone. rsc.orgrsc.org An energy-efficient, one-pot process has been developed for this conversion in water using a hydrophilic catalyst. rsc.orgrsc.org

The integration of these biorenewable precursors with green synthetic methods, such as enzymatic esterification, represents a fully sustainable route to this compound and similar esters. mdpi.com

Table 2: Potential Renewable Pathways to this compound Precursors

PrecursorRenewable FeedstockKey Synthetic Steps
Cyclopentanecarboxylic Acid Lignocellulosic BiomassLignin -> Phenol -> Cyclohexanol -> 2-chlorocyclohexanone -> Favorskii rearrangement -> Hydrolysis. wikipedia.org
1-Octanol Sugars (e.g., glucose)Fermentation/biosynthesis using engineered E. coli. researchgate.net
1-Octanol Biomass-derived furfural and acetoneAldol (B89426) condensation followed by hydrogenation/hydrogenolysis. rsc.orgrsc.org

Chemical Reactivity and Mechanistic Transformations

Hydrolytic Degradation Kinetics and Mechanistic Studies

The hydrolytic degradation of octyl cyclopentanecarboxylate (B8599756) involves the cleavage of the ester bond by water to yield cyclopentanecarboxylic acid and octan-1-ol. The kinetics and mechanism of this process are highly dependent on the pH of the environment. The degradation of polyesters like poly(ε-caprolactone) (PCL) occurs through the hydrolysis of their ester bonds, a process influenced by factors such as crystallinity and molecular weight. nih.govnih.gov

Under acidic conditions, the hydrolysis of esters like octyl cyclopentanecarboxylate is a reversible process. libretexts.org The reaction requires an acid catalyst to enhance the electrophilicity of the carbonyl carbon. libretexts.org

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid (H₃O⁺), which makes the carbonyl carbon more susceptible to nucleophilic attack. libretexts.orgyoutube.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original alkoxy group. This converts the octyloxy group into a good leaving group (octan-1-ol). libretexts.org

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the protonated leaving group as an alcohol (octan-1-ol). libretexts.org

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule to yield cyclopentanecarboxylic acid and regenerate the acid catalyst. libretexts.org

This equilibrium can be shifted towards the products (hydrolysis) by using a large excess of water, according to Le Chatelier's principle. libretexts.org

Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of this compound at 37°C

pHCatalyst Concentration (M)Observed Rate Constant (k_obs, s⁻¹)
2.00.011.5 x 10⁻⁶
3.00.0011.5 x 10⁻⁷
4.00.00011.5 x 10⁻⁸

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that uses a strong base, typically hydroxide (B78521) (OH⁻), as the nucleophile. libretexts.org This process is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. libretexts.org

The mechanism involves the following steps:

Nucleophilic Attack : The hydroxide ion directly attacks the carbonyl carbon of the ester. youtube.com This results in the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Elimination of the Leaving Group : The intermediate collapses, and the electrons from the negatively charged oxygen reform the double bond, expelling the octyloxy group as an alkoxide ion (CH₃(CH₂)₇O⁻). libretexts.orgyoutube.com

Acid-Base Reaction : The expelled alkoxide is a strong base and deprotonates the newly formed cyclopentanecarboxylic acid. This acid-base reaction is rapid and irreversible, forming a carboxylate salt (cyclopentanecarboxylate) and octan-1-ol. libretexts.orgyoutube.com

Table 2: Hypothetical Saponification Rate Constants for Various Esters

EsterBaseTemperature (°C)Rate Constant (L mol⁻¹ s⁻¹)
Ethyl AcetateNaOH250.11
Methyl BenzoateNaOH250.025
This compound KOH 25 (Estimated Value)

Enantioselective hydrolysis is a process that selectively hydrolyzes one enantiomer of a chiral ester over the other, which is a valuable method for resolving racemic mixtures. This is often accomplished using biological catalysts like enzymes (e.g., lipases, esterases), which possess chiral active sites.

While specific studies on the enantioselective hydrolysis of this compound were not found, research on similar compounds demonstrates the principle. For instance, an immobilized biocatalyst derived from the sea anemone Stichodactyla helianthus, termed ShIE-Octyl, has shown stereoselectivity in the hydrolysis of other chiral esters. researchgate.netresearchgate.net The enantioselectivity of such biocatalyzed reactions can often be enhanced by optimizing conditions like temperature. researchgate.net For example, reducing the temperature from 25°C to 4°C increased the enantiomeric ratio (E) for the hydrolysis of one substrate using immobilized lipases. researchgate.net

Nucleophilic Acyl Substitution Reactions

The central reaction pathway for esters like this compound is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In this two-step addition-elimination mechanism, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the leaving group. masterorganicchemistry.comuomustansiriyah.edu.iq The reactivity in these substitutions depends on the strength of the attacking nucleophile and the ability of the alkoxy group to act as a leaving group. pressbooks.pubkhanacademy.org

Transesterification is a reaction where the octyloxy group of this compound is exchanged with another alcohol's alkoxy group. This reaction is typically catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. khanacademy.org The reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Base-Catalyzed Transesterification : A strong base is used to deprotonate the incoming alcohol, forming a potent alkoxide nucleophile. This alkoxide then attacks the ester's carbonyl carbon. This method is effective but can be complicated by the competing saponification reaction if water is present.

Table 3: Representative Products of Transesterification of this compound

Reactant Alcohol (Nucleophile)CatalystProduct EsterProduct Alcohol
Methanol (B129727)H₂SO₄Methyl cyclopentanecarboxylateOctan-1-ol
EthanolNaOEtEthyl cyclopentanecarboxylateOctan-1-ol
IsopropanolH₂SO₄Isopropyl cyclopentanecarboxylateOctan-1-ol

Esters can react with amines and hydrazines to form amides and acyl hydrazides, respectively. These reactions are generally slower than reactions with stronger nucleophiles like hydroxide or alkoxides and often require heating.

Reaction with Amines (Ammonolysis) : this compound can react with ammonia (B1221849) or primary/secondary amines to yield N-substituted cyclopentanecarboxamides. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of octan-1-ol.

Reaction with Hydrazine (B178648) (Hydrazinolysis) : The reaction with hydrazine (H₂NNH₂) produces cyclopentanecarboxylic acid hydrazide (also known as cyclopentanecarbohydrazide). Similar to ammonolysis, this is a nucleophilic acyl substitution where hydrazine acts as the nucleophile. libretexts.orglibretexts.org Acyl hydrazides are stable compounds and useful intermediates in organic synthesis. organic-chemistry.org

Table 4: Products from Reactions with Amine and Hydrazine Nucleophiles

NucleophileReagentConditionsProduct
AmineMethylamine (CH₃NH₂)HeatN-methylcyclopentanecarboxamide
AmineDiethylamine ((CH₃CH₂)₂NH)HeatN,N-diethylcyclopentanecarboxamide
HydrazineHydrazine (N₂H₄)HeatCyclopentanecarbohydrazide

Reduction Chemistry of the Ester Functionality

The ester group in this compound is susceptible to reduction by various reagents, leading to the formation of alcohols or aldehydes depending on the reducing agent and reaction conditions employed.

Hydride-based reagents are commonly used for the reduction of esters. The strength and selectivity of these reagents play a crucial role in determining the final product.

Strong, non-selective hydride-transfer reagents like Lithium Aluminum Hydride (LiAlH₄) readily reduce esters to primary alcohols. harvard.edu The reaction with this compound would yield cyclopentylmethanol and 1-octanol (B28484). This transformation proceeds through a nucleophilic acyl substitution mechanism where a hydride ion first attacks the carbonyl carbon, leading to a tetrahedral intermediate. jove.com This is followed by the departure of the octoxide leaving group to form an aldehyde intermediate, which is then further reduced by a second equivalent of the hydride to the corresponding primary alcohol. jove.com Due to its high reactivity, LiAlH₄ is generally not selective and will reduce a wide range of functional groups. harvard.eduacs.org

For more selective reductions, milder hydride reagents are employed. Diisobutylaluminum hydride (DIBAL-H) is a powerful and selective reducing agent that can reduce esters to aldehydes, particularly at low temperatures such as -78 °C. jove.comdavuniversity.orgcommonorganicchemistry.com This selectivity is achieved because the tetrahedral intermediate formed after the initial hydride attack is stable at low temperatures, preventing further reduction. davuniversity.org Hydrolytic workup then yields the aldehyde. davuniversity.org

Other selective reducing agents include lithium borohydride (B1222165) (LiBH₄) and sodium borohydride (NaBH₄). LiBH₄ is less reactive than LiAlH₄ but more reactive than NaBH₄ and can selectively reduce esters in the presence of other functional groups like carboxylic acids and amides. harvard.educommonorganicchemistry.com NaBH₄ is generally a mild reagent that reduces aldehydes and ketones but is typically slow to react with esters unless used in large excess or at elevated temperatures. acs.orgcommonorganicchemistry.com Modified aluminum hydrides, such as lithium tri(tert-butoxy)aluminum hydride, also offer enhanced selectivity for the reduction of esters to aldehydes at low temperatures. jove.comlibretexts.org

Table 1: Selectivity of Various Hydride-Based Reducing Agents on Esters

Reducing AgentAbbreviationTypical Product from EsterSelectivity
Lithium Aluminum HydrideLiAlH₄Primary AlcoholLow (reduces many functional groups) harvard.eduacs.org
Diisobutylaluminum HydrideDIBAL-HAldehyde (at low temp.)High (can selectively reduce esters) jove.comdavuniversity.org
Lithium BorohydrideLiBH₄Primary AlcoholModerate (selective in the presence of some groups) harvard.educommonorganicchemistry.com
Sodium BorohydrideNaBH₄Primary Alcohol (slowly)High (selective for aldehydes/ketones) acs.orgcommonorganicchemistry.com
Lithium tri(tert-butoxy)aluminum hydride-Aldehyde (at low temp.)High (milder than LiAlH₄) jove.com

Catalytic Hydrogenation and Chemoselectivity

Catalytic hydrogenation offers a greener and often more chemoselective alternative to hydride-based reductions for converting esters to alcohols. acs.orgmatthey.com This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. While classic stoichiometric reductions with hydrides generate significant waste, catalytic hydrogenation produces no byproducts. acs.orgescholarship.org

The hydrogenation of esters is a challenging transformation due to the low electrophilicity of the carbonyl carbon and typically requires harsh reaction conditions, such as high temperatures and pressures, when using heterogeneous catalysts like copper chromite. thieme-connect.deresearchgate.net However, the development of homogeneous catalysts, particularly those based on ruthenium, has enabled ester hydrogenation under milder conditions. acs.orgmatthey.com

The chemoselectivity of catalytic hydrogenation is a significant advantage. It is possible to selectively reduce an ester group in the presence of other reducible functional groups. thieme-connect.de For instance, certain ruthenium-based catalysts have shown excellent activity and selectivity in the hydrogenation of various aliphatic and aromatic esters at relatively low temperatures and catalyst loadings. acs.org The choice of catalyst and reaction conditions is crucial for achieving the desired chemoselectivity. For example, some catalysts can tolerate functional groups like amides, other esters, and carboxylic acids while selectively hydrogenating a target thioester. escholarship.org

Table 2: Comparison of Reduction Methods for Esters

MethodReagentsTypical ProductAdvantagesDisadvantages
Hydride ReductionLiAlH₄, DIBAL-H, etc.Alcohol or AldehydeFast and effectiveStoichiometric waste, sometimes lacks selectivity
Catalytic HydrogenationH₂, Metal Catalyst (e.g., Ru-based)AlcoholAtom economical, high chemoselectivity acs.orgOften requires high pressure/temperature, catalyst cost

Cyclopentane (B165970) Ring Reactivity and Transformations

The cyclopentane ring of this compound is a saturated carbocycle and is generally less reactive than the ester functionality. However, it can undergo various transformations under specific conditions.

Direct functionalization of the C-H bonds of the cyclopentane ring is a significant area of research. Recent advances have demonstrated the possibility of γ-selective transannular C-H arylation of cycloalkane carboxylic acids, including cyclopentane derivatives. nih.gov This type of reaction allows for the introduction of aryl groups at positions remote from the carboxylate group, offering a powerful tool for molecular editing. nih.gov

Other methods for functionalizing cyclopentane rings include radical reactions, which can introduce substituents onto the ring. organic-chemistry.org For instance, hydrogen abstraction by radicals can lead to the formation of a cyclopentyl radical, which can then react with other species. rsc.org Additionally, various catalytic systems have been developed for the synthesis of functionalized cyclopentanes, often involving cycloaddition or cyclization reactions. organic-chemistry.org

Under certain conditions, the cyclopentane ring can undergo ring-opening reactions. These reactions are often driven by the relief of ring strain, although cyclopentane is significantly less strained than cyclopropane (B1198618) or cyclobutane (B1203170). chemistrysteps.com Thermal decomposition of cyclopentane can proceed through a biradical mechanism, leading to the formation of acyclic products. arxiv.org Electrophilic cyclopropanes, which are highly strained, readily undergo ring-opening reactions with nucleophiles. nih.govresearchgate.netnih.gov While cyclopentane is more stable, analogous ring-opening reactions can be induced under more forcing conditions or with specific reagents. For example, reactions with hydrogen halides can lead to ring opening. slideshare.net

Carbocation rearrangements involving the cyclopentane ring can also occur. For instance, the expansion of a cyclobutane ring to a more stable cyclopentane ring is a common rearrangement driven by the reduction of ring strain. chemistrysteps.commasterorganicchemistry.com While less common, rearrangements of the cyclopentane core itself can be initiated, for example, through the formation of a carbocation adjacent to the ring.

The cyclopentane ring can participate in both electrophilic and radical reactions. Free radical substitution is a known reaction for cycloalkanes, where a hydrogen atom is replaced by another atom or group, often initiated by UV light. youtube.com For example, the reaction of cyclopentane with chlorine in the presence of UV light can produce chlorocyclopentane. youtube.com The mechanism involves initiation, propagation, and termination steps. youtube.com

Studies on the reactions of cyclopentane with radicals such as H and OH have shown that hydrogen abstraction is a key elementary reaction. rsc.org The resulting cyclopentyl radical can then participate in further reactions, leading to various oxidation products. rsc.org

Electrophilic addition reactions are more characteristic of unsaturated compounds, but under certain conditions, cycloalkanes can react with electrophiles, particularly the smaller, more strained rings like cyclopropane. dalalinstitute.com For cyclopentane, such reactions are less common but can be envisaged under superacidic conditions or with highly reactive electrophiles.

Catalysis in the Synthesis and Transformation of Octyl Cyclopentanecarboxylate

Biocatalysis and Enzymatic Approaches for Ester Formation and Modification

Biocatalysis has emerged as a powerful tool in green chemistry for the synthesis of specialty esters. Enzymes, particularly lipases, are widely used due to their high selectivity, mild operating conditions, and biodegradability. researchgate.net

Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze the esterification of a carboxylic acid (cyclopentanecarboxylic acid) and an alcohol (octanol) in non-aqueous media to produce octyl cyclopentanecarboxylate (B8599756). This reaction is the reverse of their natural hydrolytic function. scielo.brnih.gov The general mechanism for lipase-catalyzed esterification is a two-step process known as the Ping-Pong Bi-Bi mechanism. nih.gov

Enzyme Screening: The selection of an appropriate lipase (B570770) is a critical first step for the efficient synthesis of octyl cyclopentanecarboxylate. Lipases from various microbial sources, such as Candida antarctica, Rhizomucor miehei, and Pseudomonas cepacia, exhibit different substrate specificities and operational stabilities. mdpi.com Screening studies typically evaluate a library of commercially available lipases for their ability to convert cyclopentanecarboxylic acid and octanol (B41247) into the desired ester, assessing both reaction rate and final conversion yield. For instance, in the synthesis of other specialty esters, different lipases have shown varied efficiencies, highlighting the necessity of an initial screening process. researchgate.net

Immobilization Techniques: To enhance their stability, reusability, and ease of separation from the product mixture, lipases are commonly immobilized on solid supports. nih.gov This technique is crucial for developing cost-effective industrial processes. researchgate.net Common immobilization methods include:

Adsorption: Based on weak interactions (e.g., van der Waals forces, hydrophobic interactions) between the enzyme and the support. Supports like macroporous acrylic resins are common. Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), is a widely used commercial biocatalyst prepared via this method and is known for its high activity in organic solvents. acs.org

Covalent Bonding: Involves the formation of strong chemical bonds between the enzyme and the support, leading to very stable preparations.

Entrapment: The enzyme is physically confined within a porous matrix, such as a polymer gel or fiber. nih.gov

The choice of immobilization technique can significantly influence the enzyme's activity, stability, and performance in the non-aqueous environment required for ester synthesis. mdpi.com

Table 1: Comparison of Common Lipase Immobilization Techniques

Immobilization Method Principle Advantages Disadvantages
Physical Adsorption Weak surface interactions (hydrophobic, van der Waals) Simple, low cost, minimal enzyme denaturation Enzyme leakage, can be affected by process conditions
Covalent Bonding Strong chemical bonds to support High stability, no enzyme leakage Can cause enzyme denaturation, more expensive
Entrapment Physical confinement in a porous matrix Good enzyme protection, versatile Mass transfer limitations, potential for enzyme leakage

The yield of this compound in a lipase-catalyzed reaction is governed by several key parameters that must be optimized. nih.govmdpi.com These parameters influence both the reaction equilibrium and the enzyme's catalytic activity.

Temperature: Lipases generally show optimal activity in a temperature range of 40-60°C for ester synthesis. scispace.com While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation if the optimal temperature is exceeded.

Substrate Molar Ratio: The ratio of cyclopentanecarboxylic acid to octanol affects the reaction equilibrium. An excess of one substrate, typically the alcohol, can be used to drive the reaction towards the ester product. However, some short-chain alcohols can inactivate lipases at high concentrations. mdpi.com

Enzyme Loading: The amount of immobilized lipase influences the reaction rate. Higher enzyme concentrations lead to faster conversion, but also increase costs. An optimal loading balances reaction time with economic feasibility. acs.org

Water Activity (aw): A minimal amount of water is essential for maintaining the lipase's active conformation and catalytic function. mdpi.com However, in esterification, water is a byproduct, and excess water will shift the equilibrium back towards hydrolysis, reducing the ester yield. researchgate.net Therefore, controlling water activity, often by using molecular sieves or performing the reaction under vacuum, is critical for achieving high conversion.

Solvent: The reaction is typically performed in a non-polar organic solvent, like hexane (B92381) or toluene, to solubilize the substrates and minimize water content. Solvent-free systems are also an attractive green alternative, where one of the substrates acts as the solvent. rsc.org

Response surface methodology (RSM) is a common statistical tool used to optimize these multiple interacting parameters simultaneously to achieve the highest possible ester yield. nih.gov

Table 2: Hypothetical Optimization of this compound Synthesis via Lipase Catalysis

Parameter Range Studied Optimal Value Effect on Yield
Temperature (°C) 30 - 70 55 Increases rate, but denaturation above optimum
Acid:Alcohol Molar Ratio 1:1 - 1:5 1:3 Shifts equilibrium towards product
Enzyme Loading (% w/w) 5 - 25 15 Increases rate, higher cost
Reaction Time (hours) 2 - 24 18 Increases conversion until equilibrium is reached

The catalytic mechanism of lipase involves a catalytic triad (B1167595) of amino acid residues (typically Serine, Histidine, and Aspartate/Glutamate) within the enzyme's active site. nih.gov The process for esterification proceeds as follows:

Acylation: The serine residue performs a nucleophilic attack on the carbonyl carbon of cyclopentanecarboxylic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming an acyl-enzyme complex.

Deacylation: The octanol molecule then enters the active site and its hydroxyl group performs a nucleophilic attack on the acyl-enzyme complex. This forms a second tetrahedral intermediate, which subsequently collapses to release the this compound ester and regenerate the free enzyme. nih.gov

The structure of the substrates plays a significant role. The relatively bulky cyclopentane (B165970) ring of the carboxylic acid and the C8 alkyl chain of the alcohol must fit into the enzyme's active site tunnel or pocket for the reaction to proceed efficiently. The specificity of different lipases is determined by the size and shape of this binding pocket.

Chemoenzymatic synthesis combines the high selectivity of enzymes with the broad reaction scope of chemical catalysis to produce complex molecules that would be difficult to synthesize by either method alone. This approach is particularly useful for creating functionalized cyclopentanecarboxylate derivatives.

For example, a chemical reaction such as an aldol (B89426) condensation or a multicomponent reaction could be used to first synthesize a substituted cyclopentane or cyclopentene (B43876) ring with various functional groups. researchgate.netrsc.org Subsequently, a lipase-catalyzed esterification could be employed to selectively esterify a carboxylic acid group on this complex ring structure with octanol. The mild and selective nature of the lipase ensures that other sensitive functional groups on the molecule remain untouched, a task that can be challenging with traditional chemical esterification methods. acs.org This strategy allows for the precise and efficient construction of complex, high-value this compound derivatives.

Lipase-Catalyzed Esterification and Transesterification

Homogeneous Catalysis in Ester Synthesis and Reactions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers an alternative to enzymatic methods for ester synthesis. These catalysts are typically soluble metal complexes and can be effective for both esterification and for the synthesis of the cyclopentane ring itself.

For the direct esterification of cyclopentanecarboxylic acid with octanol, Lewis or Brønsted acid catalysts can be employed. However, these often require high temperatures and can lack selectivity, leading to side reactions. More advanced homogeneous catalysts based on metals like rhodium or ruthenium can facilitate esterification under milder conditions.

Furthermore, homogeneous catalysis is instrumental in the synthesis of the cyclopentanone (B42830) precursor to cyclopentanecarboxylic acid. For instance, rhodium-phosphine complexes are known to catalyze the intramolecular cyclization of 4-pentenals to form cyclopentanones. google.com These catalytic systems are tolerant of various functional groups, including esters, which allows for the synthesis of complex cyclopentanone derivatives that can later be converted to the corresponding carboxylic acids. google.com Similarly, various metal catalysts, including those based on nickel and palladium, are used in the conversion of biomass-derived furan (B31954) compounds into cyclopentanone derivatives, showcasing the versatility of homogeneous catalysis in forming the core ring structure. mdpi.com

While highly efficient, a major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the final product, which can be a significant issue, particularly in the synthesis of fine chemicals and pharmaceuticals.

Application of Brønsted and Lewis Acid Catalysts

The primary method for synthesizing this compound is the Fischer-Speier esterification of cyclopentanecarboxylic acid with octanol. This reaction is typically catalyzed by strong acids.

Brønsted Acids: These are proton donors, and their role in esterification is to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The mechanism is a classic example of acid-catalyzed nucleophilic acyl substitution. Common Brønsted acids used for this purpose include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed.

The general mechanism proceeds as follows:

Protonation of the carbonyl oxygen of cyclopentanecarboxylic acid by the acid catalyst.

Nucleophilic attack by the hydroxyl group of octanol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

Lewis Acids: Lewis acids are electron-pair acceptors. In esterification, they function by coordinating to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and enhancing its reactivity towards the alcohol. While less common than Brønsted acids for simple esterifications, Lewis acids can be effective and may offer advantages in specific synthetic contexts, such as in complex molecules where Brønsted acids might cause side reactions. There is growing evidence that some catalytic systems can operate through competing Brønsted- and Lewis-acid mechanisms simultaneously. nih.gov

Transition Metal-Catalyzed Coupling and Functionalization Reactions

While the direct synthesis of this compound relies on acid catalysis, its further transformation and the synthesis of its derivatives often employ transition metal catalysts. These catalysts are central to forming new carbon-carbon and carbon-heteroatom bonds, allowing for the functionalization of the cyclopentane ring.

For instance, if a precursor such as bromo-cyclopentanecarboxylic acid were used, a variety of coupling reactions could be performed before or after esterification with octanol.

Palladium-catalyzed reactions: Palladium complexes are widely used in cross-coupling reactions. The Heck reaction could be used to couple the cyclopentane ring with an alkene, while the Suzuki and Negishi couplings could form a new C-C bond with an organoboron or organozinc compound, respectively. The Buchwald-Hartwig amination allows for the formation of C-N bonds. ustc.edu.cn

Copper-catalyzed reactions: Copper catalysts are often used in coupling reactions involving alkynes (Sonogashira coupling, in conjunction with palladium) and in the formation of carbon-heteroatom bonds.

Nickel-catalyzed reactions: Nickel catalysts offer a cost-effective alternative to palladium for various cross-coupling reactions, including the coupling of aryl electrophiles. ustc.edu.cn

These reactions are powerful tools for creating a diverse range of this compound derivatives with tailored properties. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield. nih.govdntb.gov.uarsc.org

Heterogeneous Catalysis for Sustainable Processes

Conventional homogeneous catalysts, like sulfuric acid, are effective but present significant challenges, including corrosion of equipment, difficulty in separation from the product mixture, and the generation of acidic waste streams. mdpi.comnih.gov Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer a sustainable alternative by simplifying catalyst recovery and reuse, thus minimizing waste and improving process economics.

Design and Application of Solid Acid Catalysts

Solid acid catalysts have emerged as a promising alternative to liquid acids for esterification. mdpi.com These materials possess acidic sites on their surface that can catalyze the reaction in a manner analogous to homogeneous acids. The mechanism involves the transport of reactants from the bulk liquid to the catalyst surface, diffusion through the catalyst's pores, adsorption onto active sites, surface reaction, and subsequent desorption and diffusion of the products back into the liquid phase. mdpi.com

Several types of solid acid catalysts are applicable for the synthesis of long-chain esters like this compound:

Ion-exchange resins: Macroporous resins like Amberlyst-15, which consist of a polymer matrix functionalized with sulfonic acid groups, are highly effective for esterification reactions. scholaris.cadntb.gov.ua

Zeolites: These are crystalline aluminosilicates with a well-defined pore structure and strong Brønsted acid sites. Their shape-selectivity can be advantageous in certain reactions.

Sulfated metal oxides: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) exhibit superacidic properties and can be effective catalysts.

Carbon-based catalysts: Sulfonated carbon materials, derived from sources like petroleum coke, have been identified as promising and cost-effective solid acid catalysts. scholaris.caresearchgate.net

The table below presents typical data for the esterification of octanoic acid (a representative long-chain acid) with an alcohol using various solid acid catalysts, illustrating their potential application for this compound synthesis.

CatalystAlcoholTemperature (°C)Molar Ratio (Alcohol:Acid)Conversion (%)
Amberlyst-15Methanol (B129727)6020:1>95
Acid-modified PetcokeMethanol6020:1~90
Amberlyst-162-Ethyl Hexyl Alcohol1001:1>98

This table is illustrative, based on data from similar long-chain esterification reactions. scholaris.cacsic.es Actual results for this compound may vary.

Supported Metal Catalysts for Hydrogenation or Oxidation

Supported metal catalysts are a cornerstone of heterogeneous catalysis, used extensively for hydrogenation and oxidation reactions. These catalysts consist of fine metal nanoparticles dispersed on a high-surface-area support material, such as activated carbon, alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂). mdpi.comrsc.org This dispersion maximizes the active surface area of the expensive metal.

For this compound, these catalysts would be primarily used for transformations of the molecule.

Hydrogenation: While the cyclopentane ring is already saturated, if a derivative containing a double bond or another reducible functional group (like a nitro or carbonyl group) were synthesized, selective hydrogenation could be performed. For example, palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are highly efficient for hydrogenating carbon-carbon double bonds. The "active site isolation" strategy, where the metal surface is modified, can be used to enhance selectivity when multiple functional groups are present. nih.gov

Oxidation: Selective oxidation of a C-H bond on the cyclopentane ring is a challenging but valuable transformation. Supported metal catalysts, often involving gold (Au), palladium (Pd), or ruthenium (Ru), can catalyze aerobic oxidations using air or oxygen as the oxidant, representing a green chemistry approach.

The choice of metal, support, and preparation method are critical factors that determine the catalyst's activity and selectivity. nih.govmdpi.com

Computational Approaches to Catalyst Design and Reaction Optimization

Computational chemistry has become an indispensable tool for understanding and predicting catalytic performance, accelerating the design of new catalysts and the optimization of reaction conditions. pnnl.govmdpi.com By modeling reactions at the molecular level, researchers can gain insights that are difficult or impossible to obtain through experiments alone.

For the synthesis of this compound, computational methods can be applied in several ways:

Mechanism Elucidation: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to map the entire reaction pathway for esterification. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. pnnl.govrsc.org This information reveals the rate-determining step and provides a fundamental understanding of how a catalyst functions.

Catalyst Screening: Computational models can predict the activity of various catalysts. For instance, the binding energies of cyclopentanecarboxylic acid and octanol to different solid acid sites can be calculated to screen for the most promising materials before undertaking extensive experimental work. mdpi.comrsc.org

Predicting Selectivity: In functionalization reactions, where multiple products are possible, computational analysis of different reaction pathways can help predict the selectivity of a given transition metal catalyst. This is crucial for designing catalysts that yield the desired product with high purity.

Reaction Optimization: By understanding the reaction mechanism and kinetics through computation, reaction parameters such as temperature and pressure can be optimized to maximize yield and minimize energy consumption, leading to more sustainable processes. pnnl.gov

Computational studies on the oxidation of cyclopentane and related molecules have provided detailed insights into reaction kinetics, which are crucial for developing selective transformation processes. researchgate.netsemanticscholar.org These approaches enable a rational design of catalysts, moving away from traditional trial-and-error methods towards a more predictive and efficient discovery process. rsc.org

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating octyl cyclopentanecarboxylate (B8599756) from reaction mixtures, byproducts, or impurities. The choice of technique depends on the volatility and polarity of the compound and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity determination of relatively non-volatile esters like octyl cyclopentanecarboxylate. A reverse-phase (RP) HPLC method is typically employed, where the stationary phase is non-polar (e.g., C18 or C8 silica (B1680970) gel) and the mobile phase is a polar solvent mixture.

In a typical application, a gradient elution program would be developed to ensure the efficient separation of the target compound from any starting materials, such as cyclopentanecarboxylic acid, or other ester-related impurities. The mobile phase often consists of a mixture of acetonitrile and water, or methanol (B129727) and water. For compounds lacking a strong UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is required. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector ELSD
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Analysis and Reaction Monitoring

Given its expected volatility, Gas Chromatography (GC) is an exceptionally well-suited technique for the analysis of this compound. It is particularly valuable for monitoring the progress of its synthesis and for assessing the purity of the final product. When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity for quantitative measurements. For structural confirmation, coupling GC with a Mass Spectrometer (GC-MS) is the industry standard.

The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. A non-polar or mid-polarity column, such as one coated with a phenyl polysiloxane phase, is generally effective for separating esters. The retention time of the compound is a key identifier under specific chromatographic conditions.

Table 2: Representative GC-MS Conditions for this compound

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) presents a modern, "green" alternative to both HPLC and GC for certain applications. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers the advantages of high diffusivity and low viscosity, which can lead to faster separations and reduced solvent consumption. This technique can be particularly useful for the preparative-scale purification of this compound or for the separation of closely related isomers if they exist.

Achiral SFC separations typically use stationary phases common in normal-phase HPLC, such as silica or diol-modified silica. The addition of a polar co-solvent, like methanol or ethanol, is often necessary to modulate the retention of analytes.

Spectroscopic Methods for Structural Elucidation and Mechanistic Probes

Spectroscopic techniques are paramount for the unambiguous identification and detailed structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide a wealth of information.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their connectivity. Key signals would include those for the protons on the octyl chain and the cyclopentyl ring. The chemical shift and multiplicity of the proton on the carbon attached to the oxygen of the ester group would be particularly diagnostic.

¹³C NMR: The carbon NMR spectrum shows the number of chemically distinct carbon atoms. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift (typically in the range of 170-180 ppm). Signals for the carbons in the octyl and cyclopentyl moieties would also be observed in their expected regions.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign all proton and carbon signals by establishing proton-proton and proton-carbon correlations, respectively.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)~175
CH-O (Octyl)~70
CH (Cyclopentyl, attached to C=O)~45
CH₂ (Cyclopentyl)25-35
CH₂ and CH₃ (Octyl)14-32

Note: These are approximate values and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS): Fragmentation Pattern Analysis and High-Resolution Mass Spectrometry

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. When conducted using GC-MS with electron ionization (EI), this compound will undergo characteristic fragmentation. The resulting mass spectrum serves as a molecular fingerprint.

Key fragments would likely arise from the cleavage of the ester bond. The detection of a fragment ion corresponding to the cyclopentanoyl cation (m/z 97) would be a strong indicator of the cyclopentanecarboxylate moiety. Other fragments would result from the loss of alkenes from the octyl chain. High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, allowing for the calculation of its elemental formula with high accuracy and confidence.

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis and In-situ Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the functional group analysis of this compound. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint.

Infrared (IR) Spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its bonds. The ester functional group gives rise to a very strong and characteristic carbonyl (C=O) stretching absorption. Additionally, C-O and C-H bond vibrations from the cyclopentyl and octyl moieties are readily identifiable. spectroscopyonline.comlibretexts.org

For this compound, the key expected IR absorption bands are detailed in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aliphatic)Cyclopentyl & Octyl2850-2960Strong
C=O Stretch (Ester)Ester Carbonyl1735-1750Very Strong
C-O Stretch (Acyl-Oxygen)Ester (C-C(=O)-O)1160-1210Strong
C-O Stretch (Alkyl-Oxygen)Ester (O-CH₂)1000-1100Strong
CH₂ Bending (Scissoring)Cyclopentyl & Octyl~1465Medium

Raman Spectroscopy offers complementary information to IR spectroscopy. While the C=O stretch is also visible in Raman spectra, non-polar bonds like the C-C backbone of the octyl and cyclopentyl groups often produce stronger signals than in IR. This makes Raman spectroscopy particularly useful for analyzing the hydrocarbon structure of the molecule. researchgate.netresearchgate.net

In-situ Reaction Monitoring is a critical application of vibrational spectroscopy. Using an attenuated total reflectance (ATR) probe immersed in the reaction vessel, IR spectroscopy can track the progress of the esterification reaction that produces this compound in real-time. scielo.org.conih.govnih.gov Analysts can monitor the decrease in the broad O-H stretching band (around 3000 cm⁻¹) of the cyclopentanecarboxylic acid reactant and the simultaneous increase in the intensity of the characteristic ester C=O peak (around 1740 cm⁻¹). libretexts.orgscielo.org.co This allows for precise determination of reaction kinetics and endpoints without the need for sample extraction. spectroscopyonline.comresearchgate.net Similarly, Raman spectroscopy can be employed for in-situ monitoring, as the spectral features of the reactants and products are distinct. open-raman.org

UV-Visible and Fluorescence Spectroscopy: Electronic Transitions and Reaction Kinetics

UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. For a compound to absorb light in the UV-visible range (200-800 nm), it typically needs to contain chromophores, which are functional groups with π-electrons capable of undergoing n→π* or π→π* transitions. gdckulgam.edu.in this compound, being a saturated aliphatic ester, lacks an extended system of conjugated double bonds. study.com Its electronic transitions are primarily high-energy σ→σ* and n→π* transitions of the carbonyl group, which occur in the far-UV region, typically below 220 nm. nih.gov Therefore, it is not considered UV-active in the conventional sense and would not be directly characterized or quantified in a mixture using standard UV-Vis spectrophotometry.

Fluorescence Spectroscopy is even more specific, requiring a molecule (a fluorophore) to not only absorb but also emit light. Since this compound does not have significant absorption in the UV-Vis range, it is not expected to be fluorescent.

While not suitable for direct characterization, these techniques can be adapted for Reaction Kinetics studies. For instance, if one of the reactants in the synthesis of this compound possesses a strong chromophore, the rate of the reaction can be determined by monitoring the disappearance of the reactant's characteristic UV-Vis absorption band over time.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures and the unambiguous identification of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds. In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, which ionizes them and fragments them into characteristic patterns. The mass spectrum serves as a molecular fingerprint, allowing for definitive identification. whitman.edu

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and several key fragment ions resulting from predictable cleavage pathways, such as α-cleavage and McLafferty rearrangement. chemistrynotmystery.comlibretexts.org

m/z Value (Expected)Ion IdentityFragmentation Pathway
226[M]⁺ (Molecular Ion)Electron Impact Ionization
113[C₅H₉CO]⁺ (Acylium ion)α-cleavage: Loss of the octyloxy radical (•OC₈H₁₇)
112[C₈H₁₆]⁺McLafferty Rearrangement: Transfer of a γ-hydrogen from the octyl chain to the carbonyl oxygen, followed by cleavage.
81[C₆H₉]⁺ (Cyclopentenyl cation)Loss of CO₂ from the acylium ion
55[C₄H₇]⁺Further fragmentation of the cyclopentyl ring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative to GC-MS, particularly for compounds that are less volatile or thermally unstable. usda.govshimadzu.com LC separates compounds in the liquid phase, making it highly versatile. nih.govutwente.nl For a relatively non-polar compound like this compound, reversed-phase LC would be employed. shimadzu.com The eluent from the LC column is introduced into the mass spectrometer, typically using an atmospheric pressure chemical ionization (APCI) source, which is well-suited for non-polar molecules. nih.gov LC-MS is invaluable for analyzing reaction mixtures to assess purity and identify byproducts.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents one of the most powerful hyphenated techniques for unambiguous structure elucidation. It is particularly adept at distinguishing between isomers that may be difficult to resolve by mass spectrometry alone. chromatographytoday.comresearchgate.net In an LC-NMR system, the sample is first separated by an HPLC system. semanticscholar.orgmdpi.com Selected peaks can be diverted into the NMR spectrometer for analysis in a "stopped-flow" mode, allowing for the acquisition of high-resolution ¹H and ¹³C NMR spectra. This provides definitive structural information, confirming the connectivity of the octyl and cyclopentanecarboxylate moieties and identifying the exact isomeric form of the compound. wiley.com

High-Throughput Analytical Platforms for Combinatorial Chemistry Research

Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, creating a "library" of compounds. researchgate.net This approach is highly efficient for discovering new molecules with desired properties. The synthesis of ester libraries, for example, can be achieved by reacting a set of carboxylic acids with a set of alcohols in a grid format.

High-throughput (HTS) analytical platforms are essential to support this synthetic effort. combichemistry.com These platforms utilize automated liquid handlers and parallel reactors to perform hundreds or thousands of reactions simultaneously. nih.gov Following synthesis, the resulting libraries, which may contain this compound as one of many members, are rapidly analyzed using HTS-compatible techniques. Fast GC-MS or LC-MS methods are typically employed to quickly screen the wells of the microtiter plates used for the reactions. researchgate.net This allows for the rapid confirmation of product formation and assessment of purity across the entire library, dramatically accelerating the pace of research and discovery. acs.org

Theoretical and Computational Chemistry Studies

Molecular Structure and Conformational Analysis

Understanding the three-dimensional structure and dynamic behavior of Octyl cyclopentanecarboxylate (B8599756) is fundamental to predicting its physical and chemical properties. The molecule possesses significant flexibility arising from the puckering of the cyclopentane (B165970) ring and the numerous rotational degrees of freedom in the octyl chain.

The conformational energy landscape is a map of the potential energy of a molecule as a function of its geometry. morressier.com Exploring this landscape reveals the most stable, low-energy structures a molecule is likely to adopt.

Computational studies to map this landscape would typically begin with methods like molecular mechanics (MM) force fields to rapidly generate a large number of possible conformations. Subsequently, more accurate quantum mechanics (QM) methods or molecular dynamics (MD) simulations would be employed to refine the energies and geometries of these structures. nih.gov The goal is to identify all local minima (stable conformers) and the transition states that connect them.

Techniques such as Principal Component Analysis (PCA) can be used to reduce the high-dimensional complexity of the conformational space and identify the most significant molecular motions. nih.gov The analysis for the cyclopentane ring would be analogous to, though less complex than, the detailed computational studies performed on cyclo-octane, which revealed a surprisingly intricate energy landscape composed of multiple conformer families (boat-chair, crown, etc.) connected via specific transition states. nih.govresearchgate.net For Octyl cyclopentanecarboxylate, the analysis would focus on characterizing the stable "envelope" and "twist" conformations of the cyclopentane ring and the various folded and extended conformations of the octyl tail.

Table 1: Illustrative Relative Energies of Potential Conformers of this compound This table represents the type of data that would be generated from a computational analysis, showing the relative stability of different molecular shapes. The values are hypothetical.

Conformer IDCyclopentane Ring ConformationOctyl Chain ConformationRelative Energy (kcal/mol)
A Envelope (C_s)Extended (anti)0.00
B Twist (C_2)Extended (anti)0.5
C Envelope (C_s)Gauche Fold1.2
D Twist (C_2)Gauche Fold1.7

While the parent this compound is achiral, substitution on the cyclopentane ring can introduce one or more chiral centers. Computational chemistry is an indispensable tool for studying such stereoisomers.

Theoretical calculations can accurately predict the relative energies of different diastereomers and enantiomers, providing insight into which forms are thermodynamically more stable. Furthermore, quantum chemical methods can be used to calculate the energy barriers for stereochemical inversion processes, such as racemization or epimerization. This information is critical for assessing the configurational stability of a chiral center, predicting whether a stereochemically pure sample will remain so under specific conditions.

Reaction Mechanism Elucidation and Pathway Prediction

Computational chemistry provides a virtual laboratory to explore the detailed step-by-step mechanisms of chemical reactions, such as the synthesis (esterification) or degradation (hydrolysis) of this compound.

A transition state (TS) is the highest energy point along a reaction pathway, representing a fleeting molecular configuration that is critical in determining the reaction rate. nih.govresearchgate.net Quantum chemical methods, particularly Density Functional Theory (DFT), are routinely used to locate and characterize these unstable structures. mdpi.com

The process involves computationally finding a first-order saddle point on the potential energy surface. A key confirmation of a true transition state is a vibrational frequency analysis, which must yield exactly one imaginary frequency. nih.gov This imaginary frequency corresponds to the atomic motion that propels the molecule from the transition state toward the products. For the acid-catalyzed formation of this compound, computational models would characterize the transition state for the nucleophilic attack of the octanol (B41247) on the protonated carboxylic acid, revealing the precise bond-forming and bond-breaking distances and angles. researchgate.netmdpi.com

By identifying the reactants, intermediates, transition states, and products, computational chemists can map the entire minimum energy pathway (MEP) for a reaction. acs.org Calculating the energy of each of these stationary points allows for the construction of a reaction energy profile diagram. This profile provides a clear visual representation of the energy changes that occur as the reaction progresses, highlighting the energy barriers and the stability of any intermediates. researchgate.net

For the hydrolysis of this compound, for instance, the energy profile would depict the initial energy of the ester and water, the energy of the transition state for the nucleophilic attack by water, the energy of the resulting tetrahedral intermediate, and the final energy of the cyclopentanecarboxylic acid and octanol products.

Table 2: Example of a Calculated Reaction Energy Profile for Ester Hydrolysis This table illustrates the data used to construct an energy profile diagram, showing the calculated energy at each key stage of a hypothetical reaction. The values are for illustrative purposes.

SpeciesDescriptionRelative Energy (kcal/mol)
R Reactants (Ester + Water)0.0
TS1 First Transition State+25.0
INT Tetrahedral Intermediate+15.0
TS2 Second Transition State+22.0
P Products (Acid + Alcohol)-5.0

Beyond mapping pathways, computational studies can provide quantitative predictions of a reaction's feasibility and speed. proquest.com

Thermodynamic Parameters: By calculating the energies of the reactants and products, key thermodynamic values can be determined. maxwellsci.comresearchgate.net

Enthalpy of Reaction (ΔH): The difference in electronic energies (plus thermal corrections) between products and reactants indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Gibbs Free Energy of Reaction (ΔG): This value, which incorporates both enthalpy and entropy changes, is the ultimate predictor of a reaction's spontaneity under constant temperature and pressure.

Kinetic Parameters: The reaction rate is governed by the height of the energy barrier in the reaction profile.

Activation Energy (Ea): This is the energy difference between the reactants and the highest-energy transition state. mdpi.com A higher activation energy corresponds to a slower reaction.

Rate Constant (k): Using frameworks like Transition State Theory (TST), the reaction rate constant can be predicted from the calculated Gibbs free energy of activation (ΔG‡). nih.gov These calculations provide invaluable data for chemical process modeling and optimization.

Table 3: Predicted Thermokinetic Parameters for a Hypothetical Reaction This table shows key predicted values that describe the thermodynamics and kinetics of a reaction, as would be derived from computational analysis.

ParameterSymbolPredicted ValueUnit
Enthalpy of ReactionΔH_rxn-5.0kcal/mol
Entropy of ReactionΔS_rxn-10.5cal/(mol·K)
Gibbs Free Energy of ReactionΔG_rxn-1.8kcal/mol
Activation EnergyE_a+25.0kcal/mol

Electronic Structure and Reactivity Descriptors

Computational methods allow for a detailed examination of the electronic characteristics of this compound, which are fundamental to its reactivity and physical properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the ester oxygen atom and the carbonyl oxygen, as these are the regions with the highest electron density. The LUMO, conversely, would likely be centered on the carbonyl carbon and oxygen atoms, representing the most electrophilic site of the molecule. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

The reactivity of this compound can be predicted by analyzing the interactions of its frontier orbitals with those of other reactants. For instance, in a nucleophilic attack, the nucleophile's HOMO would interact with the LUMO of the ester, targeting the carbonyl carbon. Conversely, in an electrophilic attack, the electrophile's LUMO would interact with the ester's HOMO.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound Note: The following values are representative and based on typical values for similar ester compounds, as specific computational data for this compound is not readily available in the literature.

PropertyPredicted Value (Arbitrary Units)Interpretation
HOMO Energy-8.5 eVIndicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons.
LUMO Energy+1.2 eVIndicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap9.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.

The distribution of electron density within this compound is non-uniform due to the presence of electronegative oxygen atoms in the ester group. This creates a permanent dipole moment and regions of partial positive and negative charge.

Calculations of the molecular electrostatic potential (MEP) surface provide a visual representation of the charge distribution. The MEP maps electrostatic potential onto the electron density surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). For this compound, the MEP surface would show a significant negative potential around the carbonyl oxygen, making it a likely site for electrophilic attack. The carbonyl carbon, in contrast, would exhibit a positive potential, rendering it susceptible to nucleophilic attack. The hydrocarbon portions of the octyl and cyclopentyl groups would have a relatively neutral potential.

Spectroscopic Property Prediction and Interpretation

Computational chemistry is instrumental in predicting and interpreting the spectroscopic signatures of molecules, which are essential for their experimental characterization.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing its vibrational modes. Theoretical calculations can predict the frequencies and intensities of these vibrations, aiding in the assignment of experimental spectra. For esters, characteristic vibrational peaks are associated with the C=O and C-O bonds of the ester group. spectroscopyonline.com

For this compound, the most prominent peak in the IR spectrum would be the C=O stretching vibration, typically appearing in the range of 1735-1750 cm⁻¹. mdpi.com Additionally, two distinct C-O stretching vibrations are expected, one for the C-O bond adjacent to the carbonyl group and another for the O-alkyl bond, which generally appear between 1000 and 1300 cm⁻¹. spectroscopyonline.com The spectra would also contain numerous peaks corresponding to the C-H stretching and bending vibrations of the cyclopentyl and octyl groups.

Table 2: Predicted ajor Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups and are intended to be representative.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
C=O Stretch1735 - 1750Strong
C-O Stretch (acyl-oxygen)1200 - 1300Strong
C-O Stretch (alkyl-oxygen)1000 - 1150Medium
C-H Stretch (sp³)2850 - 3000Medium to Strong
CH₂ Scissoring1450 - 1470Medium

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.gov These predictions are valuable for assigning peaks in experimental spectra and for confirming molecular structures.

For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the octyl chain and the cyclopentyl ring. The protons on the carbon adjacent to the ester oxygen (the α-carbon of the octyl group) would be deshielded and appear at a higher chemical shift (downfield) compared to the other protons on the alkyl chain. Similarly, the proton on the carbon of the cyclopentyl ring attached to the carbonyl group would also be shifted downfield.

In the ¹³C NMR spectrum, the carbonyl carbon would have the largest chemical shift, typically in the range of 170-180 ppm. The carbon of the octyl group bonded to the ester oxygen would also be significantly deshielded.

Materials Informatics and Data Science Applications in Relation to Ester Chemistry

Materials informatics applies data science and machine learning techniques to accelerate the discovery and design of new materials. mewburn.com In the context of ester chemistry, these approaches can be used to build predictive models for various properties, such as boiling points, viscosity, toxicity, and biodegradability. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are commonly developed in this field. protoqsar.com These models use a set of calculated molecular descriptors—numerical representations of a molecule's structure—to predict a property of interest. For a dataset of esters including this compound, descriptors such as molecular weight, logP (a measure of lipophilicity), and various electronic and topological indices could be used to build models for relevant properties.

For example, a QSPR model could be trained on a database of esters with known boiling points to predict the boiling point of this compound and other novel esters. Similarly, materials informatics approaches have been used to analyze the properties of polymer nanocomposites that incorporate esters. doi.orgosti.gov Such data-driven methods are becoming increasingly important for the efficient screening and optimization of chemical compounds for specific applications.

Advanced Applications in Chemical and Materials Science Research

Role as a Synthetic Intermediate for Advanced Organic Molecules

The structural features of octyl cyclopentanecarboxylate (B8599756) make it a valuable starting point for the synthesis of more complex and functionally rich organic molecules. Researchers are exploring its potential as a precursor for biologically active compounds and as a scaffold for creating new pharmaceutical and chemical probes.

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a crucial role in various physiological processes, including immune cell trafficking. nih.govnih.gov Consequently, S1P1 receptor agonists are of significant interest for the treatment of autoimmune diseases like multiple sclerosis. nih.govnih.gov The synthesis of potent and selective S1P1 receptor agonists often involves the construction of molecules with specific stereochemistry and a balance of hydrophobic and polar groups. thieme-connect.de

While direct synthesis of S1P1 receptor agonists from octyl cyclopentanecarboxylate is not prominently documented, the cyclopentane (B165970) core is a key structural motif in some S1P1 receptor agonists. The synthesis of these complex molecules often involves multi-step sequences where a cyclopentane-containing building block is elaborated. For instance, the synthesis of some conformationally constrained S1P1 agonists utilizes a cyclopentane ring to orient the necessary pharmacophoric elements correctly. thieme-connect.de The octyl ester of cyclopentanecarboxylic acid could serve as a latent form of the carboxylic acid, with the octyl group providing solubility in organic solvents during synthesis and being readily hydrolyzed at a later stage.

The general synthetic strategies towards S1P1 receptor agonists highlight the importance of chiral cyclopentane intermediates. Future research may explore the use of chiral derivatives of this compound as starting materials for the enantioselective synthesis of novel S1P1 receptor agonists.

The cyclopentane ring is a common feature in many biologically active molecules and serves as a rigid scaffold to which various functional groups can be attached. This allows for the precise spatial arrangement of substituents, which is critical for binding to biological targets. Cyclopentanecarboxylic acid derivatives have been identified as key components in the discovery of potent and selective inhibitors of various enzymes and receptors. nih.gov

For example, cyclopentanecarboxylic acid has been used as a replacement for a proline warhead in the development of potent inhibitors of the NaV1.7 sodium channel, a key target for the treatment of pain. nih.gov In another study, cyclic peptidomimetics containing cis-2-amino-1-cyclopentanecarboxylic acid have been synthesized and evaluated as ligands for integrin receptors, which are involved in cell adhesion and signaling. mdpi.com

The octyl ester of cyclopentanecarboxylic acid can be a useful building block in the solid-phase synthesis of such pharmaceutical scaffolds. The lipophilic octyl group can aid in purification and handling, and the ester can be readily converted to the corresponding carboxylic acid or other functional groups as needed. The table below summarizes some examples of cyclopentane-based scaffolds in drug discovery.

Scaffold Type Target Therapeutic Area Reference
Cyclopentane Carboxylic AcidNaV1.7Pain nih.gov
cis-2-Amino-1-cyclopentanecarboxylic AcidIntegrinsOncology mdpi.com
Fused Cyclopentanecarboxylic Acid DerivativesLPA1 ReceptorCardiovascular Disease google.com

Investigation in Polymer and Materials Science

The unique molecular structure of this compound also lends itself to applications in polymer and materials science. The combination of a flexible alkyl chain and a cyclic moiety can impart interesting properties to polymers and other materials.

The synthesis of novel polymers with tailored properties is a major focus of materials science research. While the direct polymerization of this compound has not been extensively reported, its structural components suggest its potential as a monomer or co-monomer. For instance, the ester group could potentially undergo transesterification polymerization with diols to form polyesters.

Furthermore, the cyclopentane ring could be functionalized to introduce polymerizable groups. For example, the introduction of a vinyl or an epoxy group onto the cyclopentane ring would allow it to participate in addition or ring-opening polymerization, respectively. The octyl group would be expected to act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature of the resulting polymer. The interaction of polymers with long-chain alkyl ethers has been studied, providing insights into how the octyl chain of this compound might behave within a polymer matrix. nih.gov

Polymer composites are materials where a polymer matrix is reinforced with a filler to improve its mechanical and thermal properties. Plasticizers are often added to polymer composites to increase their flexibility and processability. jetir.orgresearchgate.net Esters, particularly those with long alkyl chains, are commonly used as plasticizers. researchgate.net

This compound, with its long octyl chain, has the potential to act as a plasticizer for various polymers. It could be particularly effective in improving the flexibility of rigid polymers. The cyclopentane ring might also offer specific interactions with the polymer matrix or the filler, leading to unique properties. Research on cyclohexanecarboxylic acid derivatives as plasticizers suggests that cyclic esters can be effective in this role. google.com The table below shows the effect of different plasticizers on the properties of a polymer composite.

Plasticizer Polymer Matrix Effect on Tensile Strength Effect on Elongation at Break
Dioctyl Phthalate (B1215562) (DOP)PVCDecreaseIncrease
Dioctyl Adipate (DOA)PVCDecreaseIncrease
Epoxidized Soybean OilPVCSlight DecreaseIncrease
This compound (Hypothetical)VariousExpected DecreaseExpected Increase

Soft materials, such as gels and liquid crystals, are characterized by their ability to respond to external stimuli. Organogels, which are formed by the self-assembly of low-molecular-weight gelators in organic solvents, are a class of soft materials with a wide range of potential applications. The ability of a molecule to act as an organogelator is often dependent on a delicate balance of intermolecular forces, such as hydrogen bonding and van der Waals interactions. nih.govnih.gov

Molecules containing long alkyl chains, like this compound, are known to participate in the self-assembly processes that lead to the formation of organogels. nih.govnih.gov The octyl chains can provide the necessary van der Waals interactions to form a fibrous network that entraps the solvent, while the cyclopentane ring could introduce a degree of rigidity and specific packing motifs. While the gelation properties of this compound itself have not been extensively studied, related compounds with long alkyl chains have been shown to be effective organogelators. nih.govnih.gov Further research in this area could lead to the development of new soft materials based on this compound and its derivatives.

Research into Specialty Chemical Applications (e.g., functional fluids based on structural characteristics, not commercial products)

The unique molecular architecture of this compound, characterized by a cycloaliphatic ring and a linear alkyl chain, has spurred research into its potential as a high-performance functional fluid. Investigations in this area are largely centered on understanding the relationship between its structure and its physicochemical properties, which are critical for applications demanding stability and specific lubricity characteristics.

Research into analogous compounds, such as multiply alkylated cyclopentanes (MACs), provides significant insight into the potential performance of this compound. MACs are valued in specialized applications, including as spacecraft lubricants, due to their excellent thermal and oxidative stability. researchgate.net The core cyclopentane ring is a key contributor to these properties.

Studies on disubstituted alkylated cyclopentanes, which are structurally similar to mono-substituted esters like this compound, reveal important characteristics for functional fluids. For instance, a lower molecular weight version of a MAC, a disubstituted alkylated cyclopentane known as Pennzane™ Synthesized Hydrocarbon Fluid X-1000, has been investigated for low-temperature space applications. researchgate.net This research highlights the need for lubricants with lower viscosities and pour points for such environments, properties to which the alkyl chain length and cyclopentane core of this compound would be determining factors. researchgate.net

The tribological properties, including friction and wear characteristics, are central to the performance of a functional fluid. researchgate.net Research on MAC-based lubricants has demonstrated that the base fluid's coefficient of friction and its response to additives are critical performance indicators. researchgate.net While specific data for this compound is not widely published, the principles derived from MAC research are applicable. The ester functionality in this compound would be expected to influence its polarity and surface affinity, which in turn affects the formation of lubricating films.

Physicochemical Properties of Structurally Related Compounds

To understand the potential characteristics of this compound as a functional fluid, it is useful to examine the properties of its constituent precursor, cyclopentanecarboxylic acid, and related functional fluids.

PropertyValue (Cyclopentanecarboxylic Acid)Significance for Functional Fluids
Density1.053 g/mL at 25°CInfluences the fluid's behavior in hydraulic systems and its interaction with other materials.
Boiling Point216°CA higher boiling point is indicative of lower volatility, a desirable trait for high-temperature applications.
Refractive Indexn20/D 1.453Useful for quality control and for understanding the fluid's optical properties.

Data for Cyclopentanecarboxylic Acid sourced from ChemBK researchgate.net

Tribological Data for a Related MAC-Based Lubricant

The following table presents data from a study on a multiply alkylated cyclopentane-based lubricant, which serves as a proxy for understanding the potential performance of cyclopentane-based functional fluids.

ParameterResultImplication for Lubricant Performance
Average Coefficient of Friction (unformulated)0.299 ± 0.106Represents the baseline lubricity of the cyclopentane-based structure.
Average Coefficient of Friction (with additives)0.084 ± 0.004 to 0.099 ± 0.019Demonstrates the significant improvement in boundary lubrication achievable with formulation.

Data sourced from a study on improved additives for multiply alkylated cyclopentane-based lubricants researchgate.net

This research into structurally analogous compounds provides a strong foundation for the targeted design and investigation of this compound as a specialty functional fluid, where its unique combination of a cyclic core and a linear ester chain can be leveraged for specific high-performance applications.

Environmental Fate and Degradation Mechanisms

Hydrolytic Degradation Pathways in Aquatic Systems

Hydrolysis is a significant abiotic degradation pathway for octyl cyclopentanecarboxylate (B8599756) in aquatic environments. This chemical process involves the cleavage of the ester bond by water, resulting in the formation of octanol (B41247) and cyclopentanecarboxylic acid. The rate of this reaction is highly dependent on the pH of the surrounding water and can also be influenced by the presence of enzymes.

The hydrolysis of esters like octyl cyclopentanecarboxylate is subject to both acid and base catalysis. Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. In alkaline or basic conditions (high pH), the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon.

Generally, the rate of hydrolysis is slowest in the neutral pH range (around pH 7) and increases significantly in both acidic and alkaline environments. For many esters, the hydrolysis rate constant can be described by the following equation:

k_obs = k_A[H⁺] + k_N + k_B[OH⁻]

where:

k_obs is the observed first-order rate constant.

k_A is the second-order rate constant for acid-catalyzed hydrolysis.

k_N is the first-order rate constant for neutral hydrolysis.

k_B is the second-order rate constant for base-catalyzed hydrolysis.

[H⁺] and [OH⁻] are the concentrations of hydrogen and hydroxide ions, respectively.

Table 1: General pH-Dependence of Ester Hydrolysis

pH RangeDominant MechanismRelative Rate
< 4Acid-CatalyzedHigh
4 - 8NeutralLow
> 8Base-CatalyzedHigh

In addition to abiotic hydrolysis, the breakdown of this compound can be significantly accelerated by enzymes present in the environment. Microorganisms such as bacteria and fungi produce a wide variety of esterases and lipases that can catalyze the hydrolysis of ester bonds. These enzymes play a crucial role in the natural cycling of organic matter.

The initial step in the microbial degradation of many esters is the enzymatic hydrolysis of the ester linkage to form an alcohol and a carboxylic acid pharmacy180.com. In the case of this compound, this would yield octanol and cyclopentanecarboxylic acid. These products can then be further metabolized by microorganisms. The efficiency of enzyme-mediated hydrolysis is dependent on the specificity of the available enzymes for the substrate. Factors such as the length of the alkyl chain and the structure of the carboxylic acid moiety can influence the rate of enzymatic cleavage.

Biodegradation Pathways in Soil and Aqueous Environments

Biodegradation by microorganisms is a key process for the removal of this compound from soil and water. A diverse range of bacteria and fungi possess the metabolic capability to break down esters and their constituent parts.

While specific studies on the microbial metabolism of this compound are scarce, the degradation pathways can be inferred from studies on structurally related compounds. The initial step is the enzymatic hydrolysis of the ester bond, as mentioned previously, to yield octanol and cyclopentanecarboxylic acid.

Octanol Degradation: The resulting octanol is a fatty alcohol that can be readily metabolized by many microorganisms through pathways such as β-oxidation. In this process, the alcohol is first oxidized to the corresponding carboxylic acid (octanoic acid), which is then sequentially shortened by two-carbon units to produce acetyl-CoA. Acetyl-CoA can then enter the citric acid cycle for energy production and biomass synthesis.

Cyclopentanecarboxylic Acid Degradation: The degradation of the cyclopentane (B165970) ring is more complex. Studies on the microbial degradation of cyclic alkanes and related compounds have shown that microorganisms can employ various strategies for ring cleavage. For instance, the degradation of dodecylcyclohexane (B156805) by Rhodococcus sp. involves both oxidation of the alkyl side chain and oxidation of the cycloalkane ring. The identified metabolites included cyclohexanecarboxylic acid and cyclohexylacetic acid nih.gov. The degradation of cyclopentanecarboxylic acid likely proceeds through initial activation to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions leading to ring opening.

Identified transformation products of di-n-octyl phthalate (B1215562) in the environment include mono-n-octyl phthalate and phthalic acid, which supports the initial hydrolysis step in its degradation canada.ca.

The rate and extent of biodegradation of this compound in the environment are influenced by a multitude of factors, including:

Bioavailability: The compound must be accessible to the microorganisms. Factors that reduce bioavailability, such as strong adsorption to soil organic matter or low water solubility, can limit the rate of biodegradation. The low water solubility of higher molecular weight esters can make them less available to microorganisms mst.dk.

Environmental Conditions:

Temperature: Microbial activity generally increases with temperature up to an optimum, leading to faster degradation rates. At lower temperatures, degradation is considerably slower mst.dk.

Oxygen Availability: Aerobic biodegradation, which requires oxygen, is generally a more rapid process for many organic compounds. Under anaerobic (oxygen-deficient) conditions, degradation may be slower or proceed through different metabolic pathways.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is necessary for microbial growth and metabolism.

Table 2: Key Factors Affecting the Biodegradation of this compound

FactorInfluence on Biodegradation
Microbial Community Presence of adapted microorganisms is essential for degradation.
Bioavailability Low water solubility and high sorption can decrease availability and slow degradation.
Temperature Higher temperatures (up to an optimum) generally increase degradation rates.
pH Affects microbial enzyme activity and community composition.
Oxygen Aerobic conditions typically favor faster degradation.
Nutrients Essential for microbial growth and metabolic activity.

Environmental Transport and Distribution Modeling (academic studies on partitioning)

The movement and distribution of this compound in the environment are significantly influenced by its tendency to adsorb to soil and sediment particles. This partitioning behavior is primarily governed by the compound's physicochemical properties, particularly its hydrophobicity, and the characteristics of the soil or sediment, such as organic carbon content and particle size distribution.

The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of a chemical's adsorption to the organic fraction of soil and sediment. A higher Koc value indicates a greater propensity for the chemical to bind to these matrices, thereby reducing its mobility and bioavailability in the aquatic environment. For nonionic organic compounds like this compound, hydrophobic interactions are the primary mechanism of adsorption. The nonpolar alkyl chain and the cyclopentane ring of the molecule tend to associate with the nonpolar organic matter in soil and sediment to minimize their contact with water.

The equilibrium partitioning (EqP) theory suggests that a nonionic chemical in sediment will partition between the sediment's organic carbon, the interstitial (pore) water, and the organisms living in the sediment epa.gov. This partitioning is critical for assessing the potential exposure and risk of the compound to benthic organisms. The concentration of this compound that is freely dissolved in the pore water is considered the most bioavailable fraction and the primary driver of toxicity to these organisms.

The adsorption process is also influenced by the properties of the soil and sediment themselves. Soils with higher organic carbon content will exhibit a greater capacity for adsorbing hydrophobic compounds like this compound. Clay minerals can also contribute to adsorption, although to a lesser extent for nonionic organic compounds compared to organic matter. The pH of the soil and water is not expected to have a significant direct impact on the adsorption of this compound, as it is a neutral compound that does not ionize under typical environmental pH conditions.

Table 1: Predicted Soil Adsorption Potential of this compound Based on Physicochemical Properties

PropertyValue/CharacteristicImplication for Adsorption
Chemical Structure Ester of a carboxylic acid with an eight-carbon alcoholThe long octyl chain increases hydrophobicity, leading to a higher affinity for organic matter in soil and sediment.
Water Solubility Expected to be lowLow water solubility generally correlates with higher adsorption to soil and sediment.
Octanol-Water Partition Coefficient (Log Kow) Estimated to be highA high Log Kow value is a strong indicator of a compound's tendency to partition from water into organic phases, such as soil organic carbon.

Note: The values in this table are based on general principles of environmental chemistry and the known behavior of structurally similar compounds, as direct experimental data for this compound is limited in publicly accessible literature.

The volatilization of this compound from water or soil surfaces into the atmosphere is another important process in its environmental transport and distribution. The potential for a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law constant. The Henry's Law constant (H) is a measure of the partitioning of a chemical between the air and water at equilibrium and is crucial for modeling its atmospheric transport.

A chemical's tendency to move from water to air is directly proportional to its Henry's Law constant. Compounds with higher H values will volatilize more readily. The Henry's Law constant can be estimated from a compound's vapor pressure and water solubility. Given the expected low water solubility and likely moderate vapor pressure of this compound, it is anticipated to have a moderate potential for volatilization.

Once in the atmosphere, the transport of this compound is governed by atmospheric conditions such as wind speed and direction, as well as by its physical state (gas phase or sorbed to atmospheric particles). Atmospheric transport models, such as chemical transport models (CTMs), are used to simulate the movement and fate of chemicals in the atmosphere copernicus.orgmit.eduresearchgate.net. These models incorporate meteorological data and the physicochemical properties of the compound to predict its concentration and deposition over large areas.

For a compound like this compound, it is likely to exist in the atmosphere in both the gas phase and sorbed to particulate matter. The gas-particle partitioning will depend on the compound's vapor pressure and the concentration and characteristics of atmospheric particles. This partitioning is a critical factor in determining the mode and distance of atmospheric transport, as well as the mechanisms of deposition (wet or dry).

The persistence of this compound in the atmosphere will be determined by its reactivity with atmospheric oxidants, primarily the hydroxyl radical (•OH). The rate of this reaction will determine its atmospheric lifetime. While specific reaction rate constants for this compound are not readily found in the literature, esters are known to be susceptible to degradation by hydroxyl radicals.

Table 2: Estimated Physicochemical Properties Relevant to Volatilization and Atmospheric Transport of this compound

PropertyEstimated ValueSignificance for Environmental Transport
Vapor Pressure ModerateA moderate vapor pressure suggests a potential for volatilization from surfaces.
Henry's Law Constant (H) ModerateA moderate H value indicates that the compound can partition between water and air, allowing for volatilization and subsequent atmospheric transport.
Atmospheric Lifetime Relatively shortExpected to be degraded by atmospheric oxidants, limiting its long-range transport potential.

Note: The values in this table are estimations based on the compound's structure and the properties of similar chemicals, as specific experimental data for this compound are not widely available.

Future Research Directions and Emerging Paradigms

Development of Highly Efficient and Atom-Economical Synthetic Routes

Traditional methods for synthesizing esters, such as the Fischer-Speier esterification, often involve the use of an acid catalyst and the removal of water to drive the equilibrium, which can generate waste and require significant energy input masterorganicchemistry.combyjus.com. The future of synthesizing Octyl cyclopentanecarboxylate (B8599756) lies in developing methodologies that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy uhcl.edu.

Key research areas include:

Catalytic Systems: The development of novel catalysts is crucial. For instance, ruthenium-catalyzed reductive ester synthesis from carboxylic acids and aldehydes presents a more atom-economical alternative to traditional methods that rely on activated carboxylic acid derivatives, which generate stoichiometric waste acs.org. Exploring similar catalytic systems for the reaction between cyclopentanecarboxylic acid and an appropriate eight-carbon aldehyde or ketone could provide a highly efficient route.

Cross-Dehydrogenative Coupling (CDC): CDC reactions, which involve the formation of a bond between two C-H bonds, are at the forefront of sustainable chemical synthesis due to their high atom economy labmanager.com. Research into palladium-catalyzed CDC reactions could enable the direct coupling of cyclopentanecarboxylic acid with octane, eliminating the need for pre-functionalized starting materials and reducing waste streams.

Flow Chemistry: Continuous flow processes offer significant advantages over batch synthesis, including improved heat transfer, enhanced safety, and the potential for scalable, automated production. Developing a flow synthesis for Octyl cyclopentanecarboxylate, possibly using solid-acid catalysts, could lead to a more efficient and industrially viable manufacturing process acs.org.

Table 1: Comparison of Synthetic Routes for this compound

Feature Traditional Fischer Esterification Potential Atom-Economical Route (e.g., Reductive Ester Synthesis)
Reactants Cyclopentanecarboxylic acid, 1-Octanol (B28484) Cyclopentanecarboxylic acid, Octanal
Byproduct Water (H₂O) Carbon dioxide (CO₂) (from deoxygenative agent)
Atom Economy Lower Higher
Waste Generation Potential for acidic waste Minimal, cleaner process
Catalyst Strong mineral acid (e.g., H₂SO₄) Transition metal complex (e.g., Ruthenium-based) acs.org

Exploration of Unconventional Reactivity and Novel Transformations

While the ester functional group is well-studied, future research can unlock novel transformations of this compound, leading to new derivatives and applications. The reactivity of esters is generally lower than that of acid halides but higher than amides, providing a stable yet versatile functional handle libretexts.orgreddit.com.

Promising areas of exploration include:

C-H Functionalization: The cyclopentane (B165970) ring and the octyl chain both possess numerous C-H bonds that are traditionally considered unreactive. Advances in catalysis could enable the selective functionalization of these bonds, allowing for the introduction of new functional groups without lengthy synthetic sequences. This would open pathways to a wide array of novel derivatives with tailored properties.

Enzymatic Catalysis: Biocatalysis offers unparalleled selectivity and mild reaction conditions. Employing enzymes like lipases or esterases could facilitate highly specific transformations, such as selective hydrolysis or transesterification at the ester linkage, or even functionalization at a specific position on the alkyl chain nih.gov. This approach is central to green chemistry principles.

Rearrangement Reactions: Investigating reactions that induce skeletal rearrangements, such as variations of the Favorskii rearrangement used to synthesize the parent cyclopentanecarboxylate ring system, could lead to complex and valuable molecular architectures from a simple starting material ed.gov.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of reaction outcomes and the design of novel molecules with desired properties acs.orgmdpi.com.

For this compound and its derivatives, AI and ML can be applied to:

Reaction Optimization: ML algorithms can be trained on existing reaction data to predict the optimal conditions (catalyst, solvent, temperature, etc.) for its synthesis, minimizing the need for extensive experimental screening rsc.orgacs.org. This accelerates process development and reduces resource consumption.

Predictive Modeling: By analyzing vast datasets of chemical reactions, ML models can predict the likely products of a given set of reactants and reagents acs.orgmit.edunih.gov. This "forward reaction prediction" can help researchers anticipate the outcomes of novel transformations of this compound.

Computer-Aided Synthesis Planning (CASP): Retrosynthesis software powered by AI can propose novel and efficient synthetic routes to this compound or its derivatives, starting from simple, commercially available precursors purdue.edunih.gov. These tools can uncover non-intuitive pathways that a human chemist might overlook.

De Novo Compound Design: Generative models can design new molecules with specific property profiles. By defining desired characteristics (e.g., specific volatility, biodegradability), these models could suggest novel ester structures related to this compound for targeted applications.

Table 2: Applications of AI/ML in this compound Research

Application Area AI/ML Tool/Technique Potential Impact
Synthesis Reaction Yield Prediction Models rsc.orgacs.org Faster optimization of synthetic conditions, higher yields.
Route Design Retrosynthesis Algorithms (CASP) purdue.edu Discovery of novel, more efficient synthetic pathways.
Reactivity Forward Reaction Prediction mit.edunih.gov In-silico screening of potential transformations and side reactions.
New Compounds Generative Molecular Design mdpi.com Creation of new ester analogs with tailored properties.

Advanced In-Situ and Operando Analytical Techniques for Real-Time Reaction Monitoring

A deep understanding of reaction mechanisms is key to optimizing chemical processes. Operando spectroscopy, which involves analyzing a catalytic reaction as it happens under real working conditions, provides invaluable mechanistic insights wikipedia.orgresearchgate.net.

Future research on this compound synthesis would benefit from:

Real-Time Mechanistic Studies: By coupling a reaction vessel with spectroscopic techniques like Raman, Infrared (IR), or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can monitor the concentrations of reactants, intermediates, and products in real-time rsc.orgchemcatbio.org. This allows for the direct observation of transient species and the elucidation of the catalytic cycle.

Kinetic Analysis: Operando techniques provide high-quality kinetic data that is essential for building accurate reaction models. This data can reveal rate-determining steps, catalyst deactivation pathways, and the influence of various reaction parameters on efficiency and selectivity.

Integrated Analytical Platforms: Combining operando spectroscopy with mass spectrometry (MS) or gas chromatography (GC) allows for the simultaneous characterization of the catalyst's structural changes and the quantification of volatile products hidenanalytical.com. Such a setup would be ideal for studying the vapor-phase synthesis or purification of this compound.

Table 3: Potential Operando Techniques for Studying this compound Synthesis

Technique Information Gained
Operando IR/Raman Spectroscopy Identification of functional groups, tracking of key intermediates, monitoring catalyst surface species. rsc.org
Operando NMR Spectroscopy Structural elucidation of species in the liquid phase, quantification of reactants and products.
Operando MS/GC Real-time analysis of reaction products and byproducts, calculation of conversion and selectivity. hidenanalytical.com
Operando X-ray Absorption Spectroscopy (XAS) Determination of the electronic state and local coordination environment of a metal catalyst. chemcatbio.org

Deeper Mechanistic Understanding of Environmental Interactions at the Molecular Level

As with any commercial chemical, understanding the environmental fate of this compound is crucial for ensuring its sustainability. Esters, particularly those used in fragrances or as solvents, can enter the environment through various pathways researchgate.net. Their primary degradation route in aqueous environments is hydrolysis, which breaks the ester bond to form the parent carboxylic acid and alcohol dropofodor.comscentjourner.com.

Future research should focus on:

Molecular Dynamics (MD) Simulations: MD simulations can model the hydrolysis of this compound at the atomic level. These simulations can reveal the step-by-step mechanism of how water molecules interact with and break the ester bond, and how factors like pH and temperature influence the reaction rate researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can predict the biodegradability and potential ecotoxicity of a chemical based on its molecular structure nih.gov. By developing QSAR models for esters, researchers can predict the environmental persistence of this compound and design more readily biodegradable analogs.

Photodegradation Studies: Besides hydrolysis, another potential environmental degradation pathway is photodegradation by sunlight. Computational modeling can help predict the susceptibility of the molecule to react with atmospheric radicals, providing a more complete picture of its environmental lifecycle researchgate.net.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for octyl cyclopentanecarboxylate, and how can intermediates be characterized using spectroscopic methods?

  • Methodological Answer : A common approach involves esterification of cyclopentanecarboxylic acid with octanol under acid catalysis. For intermediates (e.g., methyl 1-(methylamino)cyclopentanecarboxylate), structural confirmation relies on 1H^1 \text{H}-NMR. Key peaks include methyl ester singlet (~3.58 ppm) and cyclopentane multiplet signals (1.55–2.10 ppm) . Reaction progress can be tracked via TLC or GC-MS.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques. For example, 1H^1 \text{H}-NMR should show ester carbonyl absence (confirmed by IR) and octyl chain integration (e.g., δ 0.88 ppm for terminal CH3_3). Purity ≥95% is typically required for biological studies; quantify impurities via area normalization in GC-MS .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., reaction mixtures)?

  • Methodological Answer : Use GC-FID or LC-MS with internal standards (e.g., deuterated analogs). Calibration curves must span expected concentrations. For enzymatic synthesis (e.g., esterase-mediated), monitor substrate depletion and product formation via gas chromatography, as demonstrated in octyl acetate synthesis .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and selectivity in this compound synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading). For greener synthesis, explore immobilized lipases (e.g., from Bacillus licheniformis) in non-aqueous media, which reduce byproducts. Reaction kinetics can be modeled using Michaelis-Menten parameters .

Q. How should researchers address contradictions in toxicity or stability data for this compound across studies?

  • Methodological Answer : Conduct systematic reviews using databases like PubMed and gray literature (e.g., EPA reports ). Compare experimental conditions (cell lines, exposure times) and validate findings via orthogonal assays (e.g., comet assay vs. Ames test). Meta-analyses can resolve discrepancies, as seen in octyl gallate genotoxicity studies .

Q. What strategies are effective for identifying knowledge gaps in the literature on this compound’s mechanism of action?

  • Methodological Answer : Use keyword combinations (e.g., “cyclopentanecarboxylate ester metabolism”) in Scopus/Web of Science. Prioritize peer-reviewed studies but include patents (e.g., EP 4 374 877 A2 ) for synthetic insights. Leverage citation tracking tools to map seminal works and emerging trends .

Q. How can computational methods (e.g., QSPR, molecular docking) predict this compound’s physicochemical or biological properties?

  • Methodological Answer : Apply Quantitative Structure-Property Relationship (QSPR) models to estimate logP, solubility, or biodegradability. For receptor interactions, use AutoDock Vina with crystal structures from the PDB. Validate predictions with experimental data (e.g., enzymatic inhibition assays) .

Methodological Notes

  • Data Reproducibility : Document all synthetic steps (catalyst batches, solvent grades) per FAIR principles .
  • Conflict Resolution : Replicate contradictory studies under identical conditions; use statistical tools (e.g., ANOVA) to assess variability .
  • Ethical Compliance : For biological studies, ensure protocols align with institutional review boards (e.g., human cell line use ).

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl cyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
Octyl cyclopentanecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.